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Compound of Interest

Compound Name: Trans-2-octen-1-ol

Cat. No.: B096542 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

trans-2-octen-1-ol, a valuable compound in various research and development sectors. This

document presents key nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed

experimental protocols are also provided to ensure accurate and reproducible results in your

own laboratory settings.

Spectroscopic Data Summary
The following tables summarize the essential spectroscopic data for trans-2-octen-1-ol (CAS

No: 18409-17-1; Molecular Formula: C₈H₁₆O; Molecular Weight: 128.21 g/mol ).[1]

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm Multiplicity Assignment

5.71 - 5.64 m H-2, H-3

4.09 d H-1

2.03 q H-4

1.37 - 1.27 m H-5, H-6, H-7

0.89 t H-8
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Note: Data is based on predicted values and may vary slightly based on solvent and

experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

133.0 C-3

130.3 C-2

64.0 C-1

32.4 C-4

31.6 C-6

29.0 C-5

22.6 C-7

14.0 C-8

Note: Data is based on predicted values and may vary slightly based on solvent and

experimental conditions.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Functional Group Assignment

~3330 (broad) O-H stretch (alcohol)

~3020 =C-H stretch (alkene)

~2955, 2925, 2855 C-H stretch (alkane)

~1670 C=C stretch (alkene)

~1050 C-O stretch (primary alcohol)

~965 =C-H bend (trans alkene)

Note: ATR-IR data obtained from a neat sample on a Bruker Tensor 27 FT-IR spectrometer.[1]
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Table 4: Mass Spectrometry Data (GC-MS)
Mass-to-Charge Ratio (m/z) Relative Intensity (%)

57 99.99

55 36.12

43 34.33

41 32.84

54 28.57

Note: Data obtained via Electron Ionization (EI) on a HITACHI M-80 instrument.[1]

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of trans-2-octen-1-ol.

Methodology:

Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of trans-2-
octen-1-ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR

tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance series, 400

MHz or higher).

¹H NMR Acquisition:

Tune and shim the probe for the sample.

Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the

lower natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy
Objective: To obtain the infrared spectrum of liquid trans-2-octen-1-ol.

Methodology:

Sample Preparation: As trans-2-octen-1-ol is a liquid, no specific sample preparation is

required for ATR-IR.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., a diamond or germanium crystal).

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be automatically subtracted from the sample spectrum.

Sample Analysis: Place a small drop of trans-2-octen-1-ol directly onto the ATR crystal,

ensuring complete coverage.

Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added at a

resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
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Data Processing: The resulting spectrum of absorbance or transmittance versus

wavenumber is then analyzed to identify characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the components of a volatile sample and obtain the mass

spectrum of trans-2-octen-1-ol.

Methodology:

Sample Preparation: Prepare a dilute solution of trans-2-octen-1-ol in a volatile organic

solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

GC Separation:

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection

port.

Column: Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Oven Program: A typical temperature program would be: start at a low temperature (e.g.,

50 °C) for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of

10-20 °C/min.

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

MS Detection:

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer

and is ionized, typically using electron ionization (EI) at 70 eV.

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detects the ions, generating the mass spectrum.
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Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum for the

peak corresponding to trans-2-octen-1-ol are analyzed. The fragmentation pattern in the

mass spectrum provides structural information and a molecular fingerprint.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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